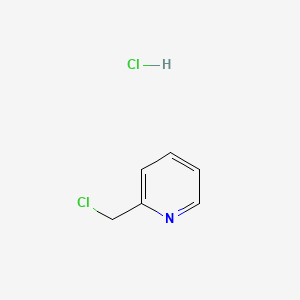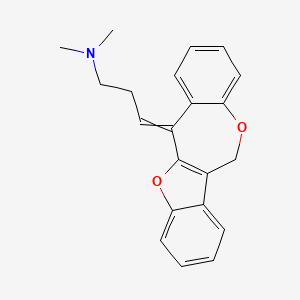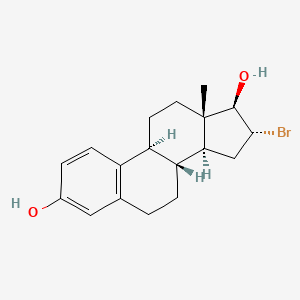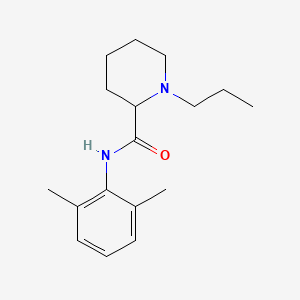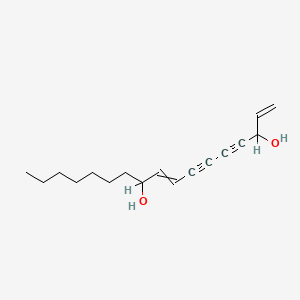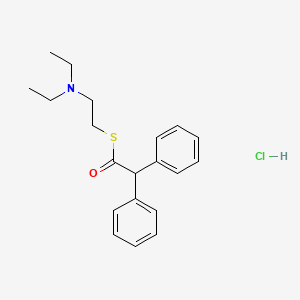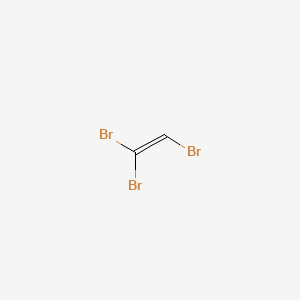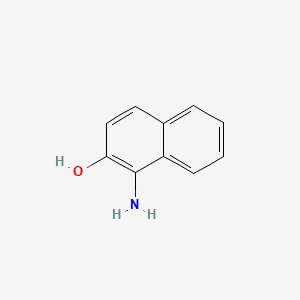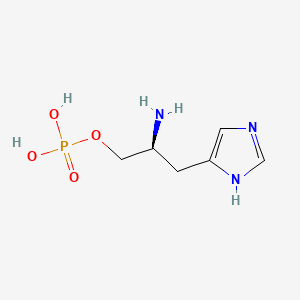
(p-Vinylbenzyl)trimethylammonium chloride
Übersicht
Beschreibung
(p-Vinylbenzyl)trimethylammonium chloride is a quaternary ammonium salt commonly used as a monomer in polymerization reactions to produce unique polymers . It is a derivatized styrene compound with a benzylic trimethylammonium group .
Synthesis Analysis
Poly vinyl benzyl chloride (PVBC) was synthesized by free radical polymerization of 4-vinyl benzyl chloride (VBC) using benzoyl peroxide initiator at 80°C. Amine functionalised polymer prepared by treatment of PVBC with trimethyl amine in different solvents such as water, ethanol, tetra hydro furan (THF) and dimethyl formamide (DMF) .Molecular Structure Analysis
The linear formula of (p-Vinylbenzyl)trimethylammonium chloride is H2C=CHC6H4CH2N(CH3)3Cl .Chemical Reactions Analysis
Incorporation of (p-Vinylbenzyl)trimethylammonium monomer into polymerizations allows for the formation of monodisperse cross-linked polystyrene polymers . The benzylic trimethylammonium functionality is water-soluble and leads to non-micelle-forming particles .Physical And Chemical Properties Analysis
The molecular weight of (p-Vinylbenzyl)trimethylammonium chloride is 211.73 . It has a melting point of 240 °C (dec.) (lit.) .Wissenschaftliche Forschungsanwendungen
Removal of Antibiotic Contaminants
VBTA is used in the synthesis of cationic polymers, which have been shown to be effective in the removal of antibiotic contaminants from water . The study describes the use of poly[(4-vinylbenzyl) trimethylammonium chloride] and N-alkylated chitosan, two cationic polymers with different natures and structures to remove nalidixic acid .
Anion-Exchange Membrane in Electrolysers
VBTA has been used to synthesize an anion-exchange membrane for use in a lignin-oxidising electrolyser . The membrane, consisting of a fluorinated polymer backbone grafted with imidazole and trimethylammonium units as the ion-conducting moieties, was found to perform comparably to a commercially-available anion-exchange membrane .
Solid-Phase Microextraction in Analytical Chemistry
VBTA can be used as a monomer to synthesize the poly(AMA-DVB-VBTA) monolith columns, which are used for solid-phase microextraction in analytical chemistry .
Biomedical Applications
VBTA is a monomer widely used to synthesize poly(VBTMAC) (homopolymer) and block copolymers for biomedical applications .
Encapsulation of Magnetic Nanoparticles and DNA
VBTA can be used as a monomer to prepare Poly[oligo(ethylene glycol) methacrylate]-b-based nanostructures for encapsulating magnetic nanoparticles and DNA .
Wirkmechanismus
Target of Action
(p-Vinylbenzyl)trimethylammonium chloride is a quaternary ammonium salt that is commonly used as a monomer in polymerization reactions . The primary targets of this compound are the polymer backbones, such as polyacrylates, polyvinyl acetates, and styrene-based polymers .
Mode of Action
The vinylbenzyl group of (p-Vinylbenzyl)trimethylammonium chloride allows for easy radical polymerization and copolymerization . This enables the compound to incorporate into different polymer backbones . The resulting polymers possess excellent cationic properties .
Biochemical Pathways
The biochemical pathways affected by (p-Vinylbenzyl)trimethylammonium chloride are primarily related to polymerization reactions . The compound’s interaction with polymer backbones leads to the formation of unique polymers .
Result of Action
The molecular and cellular effects of (p-Vinylbenzyl)trimethylammonium chloride’s action are the formation of unique polymers with excellent cationic properties . These polymers are suitable for various applications, including water treatment, papermaking, textiles, coatings, flocculants, coagulants, dispersants, binders, adhesives, and modifiers .
Action Environment
The action of (p-Vinylbenzyl)trimethylammonium chloride can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, the compound is used in conjunction with a benzoyl peroxide initiator at 80°C for the polymerization of 4-vinyl benzyl chloride
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-ethenylphenyl)methyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N.ClH/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;/h5-9H,1,10H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXNKQRAZONMHJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)C=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26780-21-2 | |
| Record name | Poly(4-vinylbenzyltrimethylammonium chloride) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20949588 | |
| Record name | (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(p-Vinylbenzyl)trimethylammonium chloride | |
CAS RN |
7538-38-7, 26780-21-2 | |
| Record name | (p-Vinylbenzyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007538387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Ethenylphenyl)-N,N,N-trimethylmethanaminiumato(2-) chlorido(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (P-VINYLBENZYL)TRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ESD7JK1FF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



